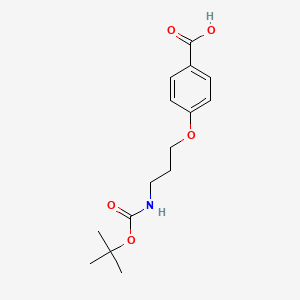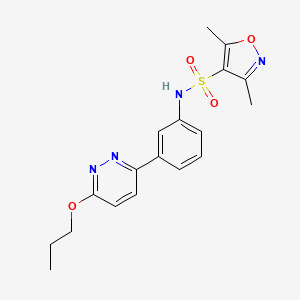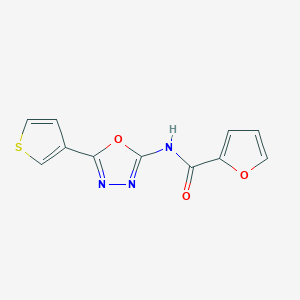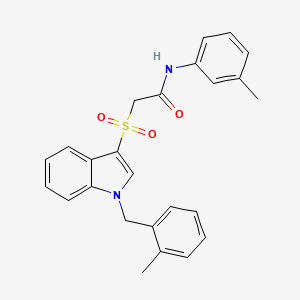
2-oxo-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-oxo-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C23H18N2O5S2 and its molecular weight is 466.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antifungal Properties
Several compounds structurally related to 2-oxo-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2H-chromene-3-carboxamide have shown significant antimicrobial and antifungal activities. For instance, studies have synthesized and evaluated derivatives for their effectiveness against various bacterial and fungal strains, including Escherichia coli, Staphylococcus aureus, and Candida albicans. The structure-activity relationships of these compounds suggest their potential as antimicrobial agents (Desai, Dodiya, & Shihora, 2011) (Patel & Patel, 2010).
Potential Antitubercular Agents
Some compounds in this category have been synthesized and evaluated for their antitubercular activity. Specifically, derivatives have been tested against Mycobacterium tuberculosis, showing promising results as potential antitubercular agents with lower cytotoxicity profiles (Marvadi et al., 2020).
Chemical Synthesis and Structural Analysis
Extensive research has been conducted on the synthesis and structural analysis of compounds related to this compound. These studies focus on developing efficient synthetic methods and understanding the molecular structure, often using techniques like X-ray crystallography, NMR, and mass spectrometry (Li et al., 2013) (Gomes et al., 2015).
Applications in Medicinal Chemistry
Several studies have focused on the applications of these compounds in medicinal chemistry, particularly for their biological activities. These include antibacterial, antiviral, and potentially antitumor properties. The research emphasizes the exploration of structure-activity relationships and the development of new therapeutics (Batalha et al., 2019) (Kaddah et al., 2021).
properties
IUPAC Name |
2-oxo-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)chromene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O5S2/c26-22(18-14-16-5-1-2-7-20(16)30-23(18)27)24-17-9-10-19-15(13-17)6-3-11-25(19)32(28,29)21-8-4-12-31-21/h1-2,4-5,7-10,12-14H,3,6,11H2,(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIKPQWNBSYESSD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O)N(C1)S(=O)(=O)C5=CC=CS5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-methylbenzo[d]thiazol-5-yl)-2-phenyl-2H-tetrazole-5-carboxamide](/img/structure/B2415573.png)
![4-[(Cyclohexylthio)methyl]benzoic acid](/img/structure/B2415574.png)
![tert-Butyl 1,3-dioxopyrrolo[3,4-c]pyridine-2-carboxylate](/img/structure/B2415577.png)

![8,10-dimethyl-N-(3-morpholinopropyl)-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2415579.png)
![2-[[3-[(Z)-3-amino-2-cyano-3-oxoprop-1-enyl]phenoxy]methyl]benzoic acid](/img/structure/B2415581.png)






